molecular formula C45H71N13O10 B14666751 Angiotensin II, sar(1)-val(5)-ile(8)- CAS No. 51274-63-6

Angiotensin II, sar(1)-val(5)-ile(8)-

Cat. No.: B14666751
CAS No.: 51274-63-6
M. Wt: 954.1 g/mol
InChI Key: NFWQZSLSBTWRGP-URQAAJBBSA-N
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Description

Angiotensin II, Sar(1)-Val(5)-Ile(8)- is a synthetic analog of endogenous angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS) regulating blood pressure and fluid balance. The compound features three critical substitutions:

  • Sar(1): Sarcosine (N-methyl glycine) replaces aspartic acid at position 1, enhancing resistance to aminopeptidase degradation .
  • Val(5): Valine substitutes isoleucine at position 5, altering hydrophobic interactions with the angiotensin II type 1 (AT1) receptor.

This analog exhibits high potency as an AT1 receptor inhibitor, with an IC50 of 0.45 nM, making it a prominent tool for studying RAS signaling pathways .

Properties

CAS No.

51274-63-6

Molecular Formula

C45H71N13O10

Molecular Weight

954.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C45H71N13O10/c1-8-26(6)37(44(67)68)57-40(63)33-12-10-18-58(33)43(66)32(20-28-21-49-23-51-28)54-42(65)36(25(4)5)56-39(62)31(19-27-13-15-29(59)16-14-27)53-41(64)35(24(2)3)55-38(61)30(52-34(60)22-48-7)11-9-17-50-45(46)47/h13-16,21,23-26,30-33,35-37,48,59H,8-12,17-20,22H2,1-7H3,(H,49,51)(H,52,60)(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,67,68)(H4,46,47,50)/t26-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI Key

NFWQZSLSBTWRGP-URQAAJBBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

Preparation Methods

General Preparation Methods

Solid-Phase Peptide Synthesis

The preferred method for synthesizing angiotensin II analogs, including Angiotensin II, sar(1)-val(5)-ile(8)-, is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble support.

Reagents and Materials

Table 1 presents the essential reagents and materials required for the solid-phase synthesis of Angiotensin II, sar(1)-val(5)-ile(8)-.

Component Specification Purpose
Resin 2-Chlorotrityl chloride resin Solid support for peptide synthesis
Protected amino acids Fmoc-Ile-OH C-terminal amino acid
Fmoc-Pro-OH Position 7 amino acid
Fmoc-His(Trt)-OH Position 6 amino acid
Fmoc-Val-OH Positions 3 and 5 amino acids
Fmoc-Tyr(tBu)-OH Position 4 amino acid
Fmoc-Arg(Pbf)-OH Position 2 amino acid
Fmoc-Sar-OH Position 1 amino acid (sarcosine)
Coupling reagents HBTU or HATU Activation of carboxyl groups
HOBt Prevents racemization
Base DIPEA Deprotonation
Solvents DMF Primary solvent
DCM Secondary solvent
Piperidine (20% in DMF) Fmoc deprotection
Cleavage cocktail TFA:TIS:H₂O (95:2.5:2.5) Final resin cleavage and deprotection
Synthetic Protocol

The synthesis of Angiotensin II, sar(1)-val(5)-ile(8)- follows standard Fmoc chemistry protocols. Solid-phase peptide synthesis methodology has been extensively used for the preparation of angiotensin analogs, as referenced in multiple studies.

Table 2: Step-by-step synthesis protocol for Angiotensin II, sar(1)-val(5)-ile(8)-

Step Procedure Conditions Duration
1 Resin preparation 2-Chlorotrityl chloride resin swelling in DCM 30 minutes
2 Loading first amino acid Fmoc-Ile-OH (3 eq), DIPEA (6 eq) in DCM 2 hours
3 Capping MeOH:DIPEA:DCM (7:1:2) 30 minutes
4 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
5 Coupling Fmoc-Pro-OH Fmoc-Pro-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
6 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
7 Coupling Fmoc-His(Trt)-OH Fmoc-His(Trt)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
8 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
9 Coupling Fmoc-Val-OH Fmoc-Val-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
10 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
11 Coupling Fmoc-Tyr(tBu)-OH Fmoc-Tyr(tBu)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
12 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
13 Coupling Fmoc-Val-OH Fmoc-Val-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
14 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
15 Coupling Fmoc-Arg(Pbf)-OH Fmoc-Arg(Pbf)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 90 minutes
16 Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
17 Coupling Fmoc-Sar-OH Fmoc-Sar-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF 60 minutes
18 Final Fmoc deprotection 20% piperidine in DMF 2 × 10 minutes
19 Cleavage from resin TFA:TIS:H₂O (95:2.5:2.5) 3 hours
20 Peptide precipitation Cold ether -
21 Lyophilization Dissolve in water/acetonitrile and freeze-dry 24-48 hours

Alternative Preparation Methods

While solid-phase peptide synthesis represents the predominant approach for angiotensin analog preparation, solution-phase synthesis has also been employed in historical contexts, particularly for shorter fragments or specialized derivatives.

Purification Procedures

Chromatographic Purification

Purification of the crude Angiotensin II, sar(1)-val(5)-ile(8)- typically involves multiple chromatographic steps to ensure high purity.

Table 3: Purification parameters for Angiotensin II, sar(1)-val(5)-ile(8)-

Purification Method Conditions Parameters Reference
(Carboxymethyl)cellulose chromatography pH gradient elution Gradient: pH 5.0-7.5 Buffer: Ammonium acetate
Reversed-phase HPLC (Preparative) C18 column Solvent A: 0.1% TFA in water Solvent B: 0.1% TFA in acetonitrile Gradient: 10-50% B over 30 minutes Flow rate: 10 mL/min Detection: 214 nm
Reversed-phase HPLC (Analytical) C18 column (micro-Bondapack) 18% acetonitrile in 0.1 M phosphoric acid Flow rate: 1 mL/min Detection: 214 nm

Analytical Verification

Following purification, the identity and purity of Angiotensin II, sar(1)-val(5)-ile(8)- must be rigorously verified using multiple analytical techniques.

Table 4: Analytical methods for characterization

Analytical Method Parameters Purpose
Analytical HPLC C18 column, gradient elution Purity assessment
Mass Spectrometry ESI-MS or MALDI-TOF Molecular weight confirmation (Expected MW: 954.1 g/mol)
Amino Acid Analysis Acid hydrolysis followed by analysis Confirmation of amino acid composition
Thin-layer chromatography (TLC) Cellulose plates with various solvent systems: BAW 4:1:5, BWP 65:35:35, BAWP Homogeneity verification
Electrophoresis (E) pH 2.2 and pH 8.6 Confirmation of electrophoretic behavior

Structure Verification and Stability

Conformational Analysis

Circular dichroism (CD) and proton Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to gather information about side-chain conformations in Angiotensin II, sar(1)-val(5)-ile(8)-, particularly regarding aromatic residues.

Table 5: NMR chemical shift data for Angiotensin II, sar(1)-val(5)-ile(8)-

Proton Chemical Shift Range (δ) pH Dependence
C2H His6 7.8-8.4 Strong
C4H His6 7.0-7.5 Strong
CH m-Tyr4 6.8-7.2 Moderate
CH o-Tyr4 6.6-7.0 Moderate
C6H5 aromatic Ile8 7.2-7.6 Weak

Stability Considerations

The stability of Angiotensin II, sar(1)-val(5)-ile(8)- has been evaluated under various storage conditions. For optimal preservation of structural integrity, the compound should be stored as a lyophilized powder at -20°C. When in solution, stability is enhanced by inclusion of enzyme inhibitors such as o-phenanthroline, captopril, bestatin, and aprotinin to prevent degradation.

Quality Control Parameters

Quality control of the final product is essential to ensure consistency in pharmacological studies. The following criteria are typically applied:

Table 6: Quality control parameters for Angiotensin II, sar(1)-val(5)-ile(8)-

Parameter Acceptance Criteria Method
Purity >98% HPLC
Identity Consistent with reference standard ESI-MS or MALDI-TOF
Water content <8% Karl Fischer titration
Counter-ion content Consistent with theoretical values Ion chromatography
Biological activity Within 90-110% of reference standard Bioassay (if applicable)

Chemical Reactions Analysis

Types of Reactions: Angiotensin II, sar(1)-val(5)-ile(8)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and receptor binding affinity. These modifications can improve the therapeutic potential of the compound .

Scientific Research Applications

Angiotensin II, sar(1)-val(5)-ile(8)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones .

Biology: In biological research, angiotensin II, sar(1)-val(5)-ile(8)- is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used to investigate the molecular mechanisms underlying hypertension and cardiovascular diseases .

Medicine: In medicine, this compound is used in the development of new therapeutic agents for treating hypertension, heart failure, and other cardiovascular conditions. It serves as a lead compound for designing more potent and selective angiotensin receptor blockers .

Industry: In the pharmaceutical industry, angiotensin II, sar(1)-val(5)-ile(8)- is used in the production of diagnostic kits and assays for measuring angiotensin levels in biological samples. It is also used in the development of new drug delivery systems .

Mechanism of Action

Angiotensin II, sar(1)-val(5)-ile(8)- exerts its effects by binding to angiotensin II receptors, specifically the AT1 and AT2 receptors. Upon binding to the AT1 receptor, it activates a G-protein-coupled signaling pathway that leads to vasoconstriction, increased aldosterone secretion, and sodium retention. These actions result in an increase in blood pressure .

The AT2 receptor, on the other hand, mediates vasodilation, anti-inflammatory effects, and tissue repair. The balance between AT1 and AT2 receptor activation determines the overall physiological response to angiotensin II .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Pharmacological Parameters of Angiotensin II Analogs
Compound Name IC50 (nM) Key Structural Modifications Receptor Specificity
Angiotensin II, Sar(1)-Val(5)-Ile(8)- 0.45 Sar(1), Val(5), Ile(8) AT1 antagonist
2-Butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one 2.0 Non-peptide tetrazol derivative AT1 antagonist
[Sar1, Val5, Ala8]-Angiotensin II acetate N/A Sar(1), Val(5), Ala(8) AT1 agonist
Key Observations:

Potency : Angiotensin II, Sar(1)-Val(5)-Ile(8)- demonstrates superior inhibitory potency (IC50 = 0.45 nM) compared to the tetrazol-based compound (IC50 = 2.0 nM), suggesting enhanced receptor affinity .

Position 8 Substitution : The Ile(8) substitution in the user’s compound contrasts with the Ala(8) substitution in [Sar1, Val5, Ala8]-Angiotensin II. This difference likely alters receptor interaction dynamics, as phenylalanine in native Ang II contributes to hydrophobic binding .

Peptide vs. Non-Peptide Inhibitors: The tetrazol derivative represents a non-peptide small molecule, which may offer better oral bioavailability but lower selectivity compared to peptide-based analogs like Sar(1)-Val(5)-Ile(8)- .

Mechanistic and Therapeutic Implications

  • Metabolic Stability : The Sar(1) substitution protects against enzymatic degradation, extending the compound’s half-life compared to native Ang II .
  • ACE2 Interactions: Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to Ang 1-7, a counter-regulatory peptide.
  • Therapeutic Potential: AT1 antagonists like Sar(1)-Val(5)-Ile(8)- are investigated for hypertension and cardiac remodeling, whereas agonists like [Sar1, Val5, Ala8]-Angiotensin II may paradoxically exacerbate vasoconstriction .

Biological Activity

Angiotensin II, specifically the variant sar(1)-val(5)-ile(8)-, is a peptide that plays a crucial role in the regulation of blood pressure and fluid balance. This compound has been extensively studied for its biological activities, particularly in the context of vascular smooth muscle contraction, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C46_{46}H73_{73}N13_{13}O10_{10}
  • Molecular Weight : 968.153 g/mol
  • CAS Number : 37827-06-8
  • Density : 1.4 ± 0.1 g/cm³

Biological Mechanisms

Angiotensin II, sar(1)-val(5)-ile(8)- exhibits several key biological activities:

  • Vascular Smooth Muscle Contraction : This peptide induces contraction in vascular smooth muscle cells, contributing to increased blood pressure. It activates NADPH and NADH oxidases, leading to the formation of superoxide anions which further influence vascular tone and hypertrophy .
  • Receptor Binding and Activation : The interaction with the angiotensin II type 1 (AT1) receptor is central to its action. Studies have shown that this variant binds effectively to the AT1 receptor, demonstrating significant agonistic activity compared to other analogs .
  • Antiplasmodial Activity : Recent research indicates that modifications of Angiotensin II can yield peptides with antiplasmodial properties. Although the original Angiotensin II is known for its vasoconstrictive effects, constrained analogs have been synthesized that retain antiplasmodial activity while minimizing vasoconstriction .

Study on Pressor and Steroidogenic Actions

A comparative study involving normal human subjects demonstrated that sar(1)-angiotensin II exhibited stronger pressor and steroidogenic actions than both Ile5-ANG II and Asn1-Val5-ANG II. This suggests that sar(1)-angiotensin II has a more prolonged effect on blood pressure regulation due to tighter binding to receptors .

Receptor Interaction Studies

In vitro studies have shown that the binding affinity of sar(1)-val(5)-ile(8)- to the AT1 receptor is notably higher than that of other angiotensin analogs. For instance, a study reported a binding inhibition percentage of 26 ± 9% for this peptide in AT1-WT receptors, indicating its efficacy in receptor modulation .

Data Table: Biological Activities Comparison

Peptide VariantPressor ActivitySteroidogenic ActivityReceptor Binding Affinity
Sar(1)-Val(5)-Ile(8)StrongHighHigh
Ile5-Angiotensin IIModerateModerateModerate
Asn1-Val5-Angiotensin IIWeakLowLow

Q & A

Q. Publication Standards

  • Materials : Specify peptide purity (HPLC traces), mass spectrometry data (m/z), and storage conditions (lyophilized at −80°C) .
  • Methods : Detail receptor transfection protocols (e.g., HEK293-AT1R) and assay buffers (pH, ion composition) .
  • Data Presentation : Use Supplementary Materials for raw kinetic datasets, NMR spectra, or docking parameters to avoid redundancy in main text .

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